Cas no 17293-44-6 (2-phenylcyclobutan-1-amine)

2-phenylcyclobutan-1-amine structure
2-phenylcyclobutan-1-amine structure
商品名:2-phenylcyclobutan-1-amine
CAS番号:17293-44-6
MF:C10H13N
メガワット:147.217
MDL:MFCD19210030
CID:2194134
PubChem ID:19703781

2-phenylcyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-Phenylcyclobutanamine
    • 2-phenylcyclobutan-1-amine,hydrochloride
    • 2-phenylcyclobutanaMine hcl
    • 2-phenylcyclobutan-1-amine
    • SY189315
    • AT34599
    • SCHEMBL6950434
    • MFCD19210030
    • AKOS006362111
    • SB75519
    • DB-365272
    • EN300-80624
    • CS-0285328
    • SAA29344
    • 2-phenylcyclobutylamine
    • Z1203589614
    • 17293-44-6
    • MDL: MFCD19210030
    • インチ: InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
    • InChIKey: PKMQLQANCCIABY-UHFFFAOYSA-N
    • ほほえんだ: c1ccc(cc1)C2CCC2N

計算された属性

  • せいみつぶんしりょう: 147.104799419g/mol
  • どういたいしつりょう: 147.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.031
  • ふってん: 239 ºC
  • フラッシュポイント: 103 ºC
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

2-phenylcyclobutan-1-amine セキュリティ情報

2-phenylcyclobutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-80624-1.0g
2-phenylcyclobutan-1-amine
17293-44-6 95.0%
1.0g
$2035.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCS1406181-250MG
2-phenylcyclobutan-1-amine
17293-44-6 95%
250MG
¥ 5,095.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCS1406181-5G
2-phenylcyclobutan-1-amine
17293-44-6 95%
5g
¥ 38,194.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCS1406181-500MG
2-phenylcyclobutan-1-amine
17293-44-6 95%
500MG
¥ 8,487.00 2023-04-14
Enamine
EN300-80624-5.0g
2-phenylcyclobutan-1-amine
17293-44-6 95.0%
5.0g
$5900.0 2025-02-21
1PlusChem
1P00AOBI-50mg
2-Phenylcyclobutanamine
17293-44-6 95%
50mg
$731.00 2024-06-19
1PlusChem
1P00AOBI-250mg
2-Phenylcyclobutanamine
17293-44-6 95%
250mg
$1308.00 2024-06-19
Enamine
EN300-80624-10g
2-phenylcyclobutan-1-amine
17293-44-6 90%
10g
$8749.0 2023-09-02
1PlusChem
1P00AOBI-100mg
2-Phenylcyclobutanamine
17293-44-6 95%
100mg
$935.00 2024-06-19
1PlusChem
1P00AOBI-500mg
2-Phenylcyclobutanamine
17293-44-6 90%
500mg
$2024.00 2023-12-20

2-phenylcyclobutan-1-amine 関連文献

2-phenylcyclobutan-1-amineに関する追加情報

Introduction to 2-phenylcyclobutan-1-amine (CAS No. 17293-44-6)

2-phenylcyclobutan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 17293-44-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic amine features a cyclobutane ring substituted with a phenyl group and an amine functional group at the 1-position, making it a versatile scaffold for medicinal chemistry applications.

The structural motif of 2-phenylcyclobutan-1-amine combines the rigidity of the cyclobutane ring with the electronic and steric influence of the phenyl group, which can modulate the compound's interactions with biological targets. Such structural features have garnered considerable attention in recent years due to their potential in drug design, particularly in developing small-molecule inhibitors and modulators.

In recent pharmaceutical research, 2-phenylcyclobutan-1-amine has been explored as a key intermediate in synthesizing novel therapeutic agents. Its unique framework allows for modifications at multiple positions, enabling chemists to fine-tune pharmacological properties such as solubility, bioavailability, and target specificity. For instance, derivatives of this compound have shown promise in preclinical studies as potential candidates for treating neurological disorders and inflammatory conditions.

The synthesis of 2-phenylcyclobutan-1-amine typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques align with the broader trends in synthetic chemistry aimed at improving efficiency and sustainability in drug development processes.

One of the most compelling aspects of 2-phenylcyclobutan-1-amine is its role as a building block for more complex molecules. Researchers have leveraged its structure to develop libraries of compounds for high-throughput screening (HTS) campaigns. This approach has led to the identification of novel bioactive scaffolds with therapeutic potential. The compound's ability to serve as a precursor for diverse pharmacophores underscores its importance in medicinal chemistry.

The pharmacological profile of 2-phenylcyclobutan-1-amine has been extensively studied in vitro and in vivo. Early investigations suggested that this compound interacts with specific enzymes and receptors, potentially leading to effects on metabolic pathways and signal transduction cascades. Further research has explored its interactions with proteins involved in neurodegenerative diseases, where modulation of these pathways could offer therapeutic benefits.

Recent advances in computational chemistry have also contributed to the understanding of 2-phenylcyclobutan-1-amine's behavior. Molecular modeling techniques allow researchers to predict how this compound might bind to biological targets, providing insights into its mechanism of action. These computational approaches are increasingly integrated into drug discovery pipelines, complementing experimental data and accelerating the development of new treatments.

The chemical properties of 2-phenylcyclobutan-1-amine, such as its stability under various conditions and reactivity with other functional groups, make it a valuable asset in synthetic chemistry. Its versatility allows for the creation of a wide range of derivatives with tailored properties, which can be optimized for specific applications. This adaptability is crucial in developing drugs that meet stringent pharmacological requirements.

In conclusion, 2-phenylcyclobutan-1-amine (CAS No. 17293-44-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its role as a synthetic intermediate, make it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.

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